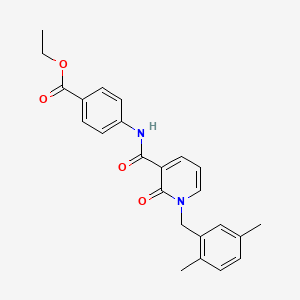

![molecular formula C27H26ClN3O3 B2551214 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883642-08-8](/img/structure/B2551214.png)

1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

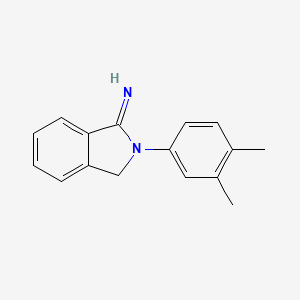

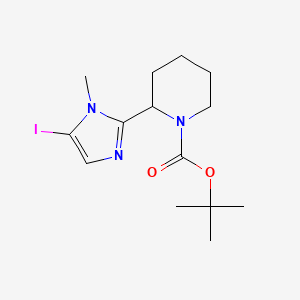

The compound is a complex organic molecule that appears to be a derivative of benzimidazole and pyrrolidinone, featuring a 4-chlorophenyl group and a 2-methoxyphenoxypropyl substitution. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential properties and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Similarly, the synthesis of a penta-substituted pyrrole derivative and a polyheterocyclic compound also involve multi-component reactions, which could be relevant for the synthesis of the compound . These methods typically involve the use of catalysts and can result in moderate to good yields.

Molecular Structure Analysis

Structural characterization is a critical step in the synthesis of new compounds. Techniques such as NMR, FT-IR, and X-ray crystallography are commonly used for this purpose . Theoretical studies, including density functional theory (DFT) calculations, can predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of a synthesized compound .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of a pyrrole or carbazole fragment can lead to the formation of oligomeric films upon electrochemical oxidation . The specific reactions that the compound might undergo are not detailed in the provided papers, but its structural features suggest potential reactivity patterns that could be explored.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the presence of specific functional groups. For example, solvatochromism and fluorescence quantum yields are properties that can be investigated for chromophores . The electrochemical properties of a compound can be studied to assess its potential as a corrosion inhibitor . Additionally, the crystal packing and hydrogen bonding patterns can influence the solid-state properties of a compound .

Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

Research has explored the molecular structure and spectroscopic data of related compounds through Density Functional Theory (DFT) calculations. Molecular docking results predict biological effects, highlighting its potential in drug discovery and bioactive molecule design (A. Viji et al., 2020).

Synthesis of Thermally Stable Polyimides

Unsymmetrical diamine monomers, containing related structural features, have been synthesized and polymerized with various dianhydrides. The resulting polyimides exhibited excellent solubility and thermal stability, suggesting applications in materials science (M. Ghaemy & R. Alizadeh, 2009).

Anticancer and Antimicrobial Agents

Compounds incorporating similar structural motifs have been synthesized and studied for their anticancer and antimicrobial activities. Molecular docking studies provide insights into their mechanism of action, indicating their potential in medicinal chemistry (Kanubhai D. Katariya et al., 2021).

Structural and Spectroscopic Studies

Benzimidazole derivatives, closely related to the compound , have been structurally and spectroscopically analyzed. These studies offer insights into the interactions and properties of these compounds, which could inform the development of new materials and molecules (Hasan Saral et al., 2017).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3/c1-33-24-9-4-5-10-25(24)34-16-6-15-30-23-8-3-2-7-22(23)29-27(30)19-17-26(32)31(18-19)21-13-11-20(28)12-14-21/h2-5,7-14,19H,6,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWINUEAWVWBZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)